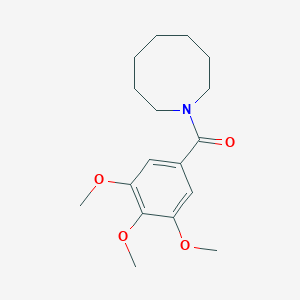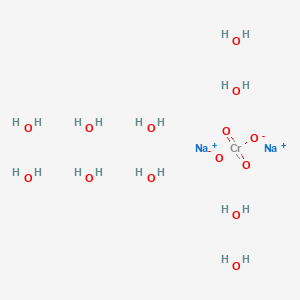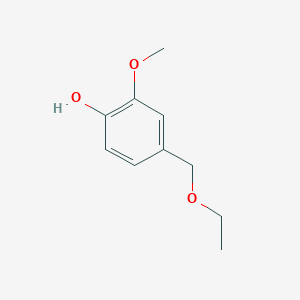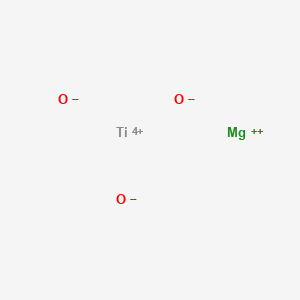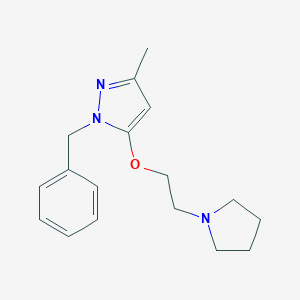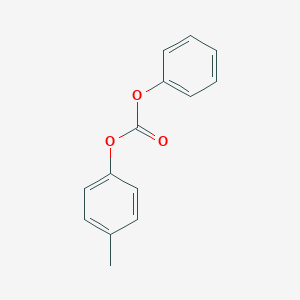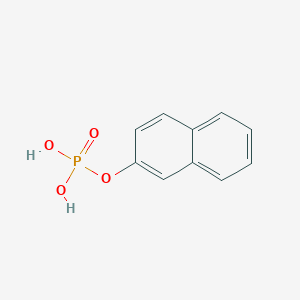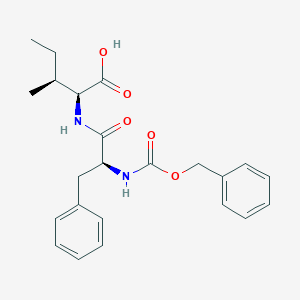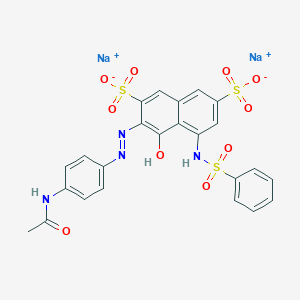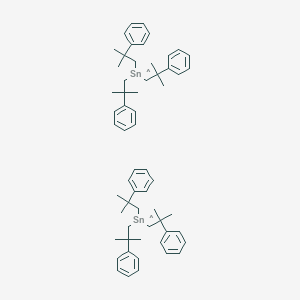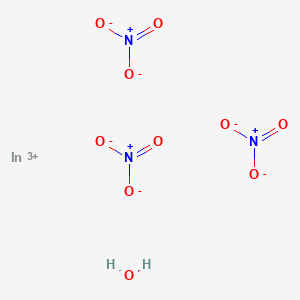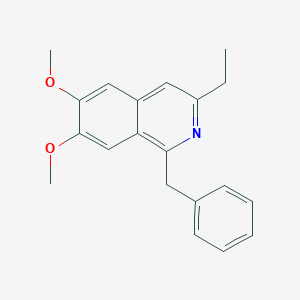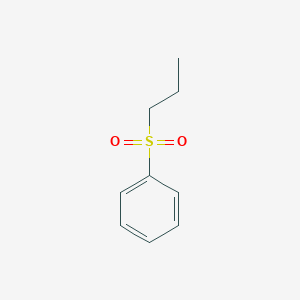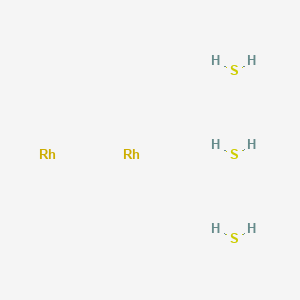
Dirhodium trisulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dirhodium trisulphide, with the chemical formula Rh₂S₃, is a compound composed of rhodium and sulfur. It is known for its unique properties and applications in various fields, including catalysis and materials science. The compound is characterized by its high stability and distinctive chemical behavior, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dirhodium trisulphide can be synthesized through several methods. One common approach involves the reaction of rhodium chloride with hydrogen sulfide gas at elevated temperatures. The reaction typically proceeds as follows:
2RhCl3+3H2S→Rh2S3+6HCl
Another method involves the direct combination of elemental rhodium and sulfur at high temperatures. This process requires precise control of temperature and pressure to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The process involves heating a mixture of rhodium and sulfur in a controlled atmosphere, typically under inert gas conditions, to prevent oxidation. The resulting product is then purified through various techniques, such as sublimation or recrystallization, to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Dirhodium trisulphide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium compounds.
Reduction: It can be reduced to lower oxidation state rhodium compounds or elemental rhodium.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. These reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, carbon monoxide, and hydrazine are used under controlled conditions to achieve the desired reduction.
Substitution: Ligands such as phosphines, amines, and halides can be used in substitution reactions, often in the presence of a suitable solvent and catalyst.
Major Products Formed:
Oxidation: Higher oxidation state rhodium oxides.
Reduction: Lower oxidation state rhodium compounds or elemental rhodium.
Substitution: Various rhodium-ligand complexes depending on the substituent used.
Aplicaciones Científicas De Investigación
Dirhodium trisulphide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cyclopropanation and C-H activation reactions. Its unique catalytic properties make it valuable in the synthesis of complex organic molecules.
Medicine: Studies have investigated its use in metallopharmaceuticals for targeted drug delivery and imaging.
Industry: this compound is employed in the production of fine chemicals and pharmaceuticals, where its catalytic efficiency and selectivity are highly beneficial.
Mecanismo De Acción
The mechanism by which dirhodium trisulphide exerts its effects involves its ability to interact with various molecular targets. In catalytic applications, the compound facilitates the formation of reactive intermediates, such as carbenes and nitrenes, which then participate in the desired chemical transformations. In biological systems, this compound can inhibit the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and subsequent cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Dirhodium trisulphide can be compared with other rhodium-sulfur compounds, such as:
Rhodium disulphide (Rh₂S₂): Similar in composition but with different stoichiometry and properties.
Rhodium monosulphide (RhS): Contains a lower sulfur content and exhibits distinct chemical behavior.
Rhodium trisulfide (Rh₂S₃): Often confused with this compound but differs in its structural and electronic properties.
Uniqueness: this compound stands out due to its high stability and unique catalytic properties
Propiedades
Número CAS |
12067-06-0 |
|---|---|
Fórmula molecular |
RhS |
Peso molecular |
134.97 g/mol |
Nombre IUPAC |
sulfanylidenerhodium |
InChI |
InChI=1S/Rh.S |
Clave InChI |
BVJAAVMKGRODCT-UHFFFAOYSA-N |
SMILES |
S.S.S.[Rh].[Rh] |
SMILES canónico |
S=[Rh] |
Key on ui other cas no. |
12067-06-0 |
Sinónimos |
dirhodium trisulphide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


